Cas no 93894-12-3 (2-(4-tert-butyl-1-cyclohexyl)propan-1-ol)

2-(4-tert-butyl-1-cyclohexyl)propan-1-ol structure
93894-12-3 structure
Product Name:2-(4-tert-butyl-1-cyclohexyl)propan-1-ol
CAS No:93894-12-3
MF:C13H26O
MW:198.344944477081
CID:1000352
PubChem ID:3022829
Update Time:2025-04-20

2-(4-tert-butyl-1-cyclohexyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-tert-butyl-1-cyclohexyl)propan-1-ol
    • 2-(4-tert-butylcyclohexyl)propan-1-ol
    • EINECS 299-707-7
    • 93894-12-3
    • NS00123979
    • DTXSID50917255
    • EN300-6506376
    • SCHEMBL8364440
    • OCNWZKPGWOZCDH-UHFFFAOYSA-N
    • Inchi: 1S/C13H26O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12,14H,5-9H2,1-4H3
    • InChI Key: OCNWZKPGWOZCDH-UHFFFAOYSA-N
    • SMILES: OCC(C)C1CCC(C(C)(C)C)CC1

Computed Properties

  • Exact Mass: 198.198
  • Monoisotopic Mass: 198.198
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.892
  • Boiling Point: 259.3°C at 760 mmHg
  • Flash Point: 114.7°C
  • Refractive Index: 1.463

2-(4-tert-butyl-1-cyclohexyl)propan-1-ol Pricemore >>

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